molecular formula C14H21NO B8474489 2-(4-Piperidin-1-ylmethylphenyl)ethanol

2-(4-Piperidin-1-ylmethylphenyl)ethanol

Cat. No.: B8474489
M. Wt: 219.32 g/mol
InChI Key: HJLTYLRVYVYOGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Piperidin-1-ylmethylphenyl)ethanol is an organic compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . This chemical features a piperidine moiety linked to a phenyl ring substituted with an ethanol chain, a structure often of interest in medicinal chemistry and materials science for the synthesis of more complex molecules. As a solid research-grade compound, it is supplied with a certificate of analysis to ensure identity and purity for your experimental work. Researchers value this compound for its potential as a synthetic intermediate or building block in developing novel pharmaceuticals, ligands, or functional materials. The specific applications, mechanism of action, and full spectroscopic data for this compound are areas of active research, and investigators are encouraged to consult the primary scientific literature for the latest findings. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-[4-(piperidin-1-ylmethyl)phenyl]ethanol

InChI

InChI=1S/C14H21NO/c16-11-8-13-4-6-14(7-5-13)12-15-9-2-1-3-10-15/h4-7,16H,1-3,8-12H2

InChI Key

HJLTYLRVYVYOGU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)CCO

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 4 Piperidin 1 Ylmethylphenyl Ethanol and Its Analogues

Retrosynthetic Analysis of the 2-(4-Piperidin-1-ylmethylphenyl)ethanol Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comlkouniv.ac.inicj-e.org For this compound, several logical disconnections can be envisioned, primarily focusing on the bonds connecting the three main structural motifs.

A primary disconnection strategy targets the C-N bond of the benzylic amine, which points to a Mannich-type reaction as a key forward synthetic step. This approach disconnects the molecule into 2-(4-methylphenyl)ethanol (B147315), piperidine (B6355638), and formaldehyde (B43269). This is an attractive route due to the commercial availability of the precursors.

Another viable disconnection is at the C-C bond between the phenyl ring and the ethanol (B145695) side chain. This suggests a carbon-carbon bond formation strategy, such as a Suzuki-Miyaura coupling, to attach the ethanol moiety to a pre-functionalized phenylpiperidine core. This retrosynthetic step would yield a boronic acid or ester derivative of the piperidin-1-ylmethylbenzene and a suitable two-carbon building block.

A third disconnection can be made at the C-N bond of the piperidine ring, suggesting a nucleophilic substitution reaction between a piperidine nucleophile and a suitably activated phenylethanol derivative. This would involve precursors like piperidine and 2-(4-(halomethyl)phenyl)ethanol.

These disconnections form the basis for the synthetic strategies discussed in the subsequent sections.

Established Synthetic Routes for Core Moieties of this compound

The construction of the constituent parts of the target molecule, the piperidine ring and the substituted phenylethanol scaffold, relies on well-established synthetic organic chemistry principles.

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products, and numerous methods for its synthesis have been developed. nih.govresearchgate.netorganic-chemistry.orgresearchgate.net A common and versatile approach involves the intramolecular cyclization of acyclic precursors. nih.gov This can be achieved through various reactions, including:

Reductive amination of δ-amino ketones or aldehydes.

Intramolecular Michael addition of an amine to an α,β-unsaturated carbonyl compound.

Ring-closing metathesis (RCM) of a diene-containing amine.

Intramolecular N-alkylation of an amine with a leaving group at the δ-position.

The choice of method depends on the desired substitution pattern on the piperidine ring. For the synthesis of the unsubstituted piperidine required for the target molecule, commercial availability makes it the most straightforward starting material. However, for the synthesis of analogues with substituted piperidine rings, these methods are invaluable.

Table 1: Selected Methods for Piperidine Ring Construction
MethodPrecursor TypeKey Reaction
Reductive Aminationδ-Amino ketone/aldehydeImine/enamine formation and reduction
Intramolecular Michael AdditionAmino α,β-unsaturated ester/ketoneConjugate addition of amine
Ring-Closing MetathesisDiene-containing amineOlefin metathesis
Intramolecular N-Alkylationδ-HaloamineNucleophilic substitution

The 2-phenylethanol (B73330) moiety is a common structural motif, and its synthesis has been extensively studied. expresspolymlett.com For the preparation of 2-(4-substituted-phenyl)ethanol scaffolds, several reliable methods are available.

One common approach involves the reduction of phenylacetic acid derivatives . For instance, 4-bromophenylacetic acid can be reduced to 2-(4-bromophenyl)ethanol (B1265510) using reducing agents like lithium aluminum hydride (LiAlH4). The resulting halogenated phenylethanol can then be used in subsequent coupling reactions.

Another versatile method is the reaction of a Grignard reagent with ethylene (B1197577) oxide . For example, a Grignard reagent derived from a 4-substituted bromobenzene (B47551) can react with ethylene oxide to introduce the two-carbon ethanol side chain.

Furthermore, 2-oxazolines can serve as precursors to phenylethanol derivatives. A 2-aryl-2-oxazoline can be synthesized from a benzonitrile (B105546) or benzaldehyde (B42025) and 2-aminoethanol. organic-chemistry.orgmdpi.comresearchgate.netresearchgate.netnih.gov Subsequent hydrolysis of the oxazoline (B21484) ring can yield the corresponding phenylethanol.

Table 2: Synthetic Routes to Substituted 2-Phenylethanol Scaffolds
MethodStarting Material ExampleKey Transformation
Reduction of Phenylacetic Acid Derivative4-Bromophenylacetic acidCarboxylic acid reduction
Grignard Reaction4-Bromobenzylmagnesium bromideRing-opening of ethylene oxide
2-Oxazoline Route4-BromobenzonitrileCyclization with 2-aminoethanol and hydrolysis

Key Coupling Reactions and Functional Group Transformations in the Synthesis of this compound

The assembly of the core moieties into the final target molecule relies on key coupling reactions and functional group transformations.

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. epa.govjofamericanscience.orgmdma.chnih.gov This reaction is particularly well-suited for forging the C-N bond in the piperidin-1-ylmethyl linkage of the target molecule.

In the context of synthesizing this compound, a plausible route involves the Mannich reaction of a suitable phenylethanol derivative. For example, the reaction of 2-(4-methylphenyl)ethanol with formaldehyde and piperidine would directly yield the target compound. However, controlling the regioselectivity of the aminomethylation on the aromatic ring can be challenging.

A more controlled approach involves the aminomethylation of a precursor that can be subsequently converted to the phenylethanol. For instance, a Mannich reaction on 4-hydroxyacetophenone followed by further functional group manipulations can lead to the desired product.

Table 3: Components of the Mannich Reaction for the Target Scaffold
ComponentExampleRole
Active Hydrogen Compound2-(4-Methylphenyl)ethanolNucleophile
AldehydeFormaldehydeElectrophile precursor
AminePiperidineNucleophile

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. expresspolymlett.comnih.gov This reaction is highly versatile for forming carbon-carbon bonds and can be employed in the synthesis of the target molecule's scaffold.

A potential strategy involves the coupling of a pre-formed piperidin-1-ylmethylphenyl boronic acid or ester with a vinyl halide, such as vinyl bromide. The resulting 4-(piperidin-1-ylmethyl)styrene can then be converted to the desired 2-phenylethanol derivative via a hydroboration-oxidation reaction. rit.eduresearchgate.netredalyc.orgderpharmachemica.combridgewater.edu This two-step sequence allows for the regioselective introduction of the hydroxyl group at the terminal carbon of the vinyl group.

Alternatively, a Suzuki-Miyaura coupling could be used to attach a protected two-carbon unit to a 4-(piperidin-1-ylmethyl)phenyl halide. For example, coupling with a vinylboronate ester followed by hydroboration-oxidation would also lead to the target structure.

Table 4: Example of a Suzuki-Miyaura Coupling Strategy
Coupling Partner 1Coupling Partner 2Key Transformations
4-(Piperidin-1-ylmethyl)phenylboronic acidVinyl bromideSuzuki-Miyaura coupling, Hydroboration-oxidation
4-(Piperidin-1-ylmethyl)bromobenzeneVinylboronate esterSuzuki-Miyaura coupling, Hydroboration-oxidation

Alkylation and Acylation Strategies for Structural Assembly

The construction of the this compound framework and its analogues often relies on classical alkylation and acylation reactions. These strategies are fundamental in forming the crucial C-N bond between the piperidine and the substituted phenyl moiety.

A primary synthetic route involves the N-alkylation of piperidine with a suitable electrophile containing the 4-(2-hydroxyethyl)benzyl group. This typically involves reacting piperidine with a compound such as 4-(2-hydroxyethyl)benzyl halide (e.g., bromide or chloride) under basic conditions. The base is crucial for deprotonating the piperidine nitrogen, thereby increasing its nucleophilicity.

Alternatively, the synthesis can proceed through a reductive amination pathway. This involves the reaction of piperidine with 4-(2-hydroxyethyl)benzaldehyde. The initial condensation forms an enamine or iminium ion intermediate, which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). researchgate.net

Acylation strategies provide another avenue for assembling the core structure, often leading to an amide intermediate that requires subsequent reduction. For instance, piperidine can be acylated with a 4-substituted benzoic acid derivative, such as 4-(carboxymethyl)benzoic acid, which can then undergo further transformations to introduce the ethanol side chain. A more direct acylation approach might involve reacting piperidine with a 4-(2-acetoxyethyl)benzoyl chloride, followed by reduction of the resulting amide and deprotection of the alcohol. The reduction of the amide linkage to an amine is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net

These alkylation and acylation reactions are versatile and can be adapted for the synthesis of a wide range of analogues by employing substituted piperidines or modified phenyl ethanol precursors.

Derivatization Approaches for Structural Diversification of this compound Analogues

Structural diversification of the lead compound, this compound, is essential for exploring structure-activity relationships. This is achieved by modifying the three main components of the molecule: the piperidine ring, the phenyl moiety, and the ethanol side chain.

Modification of the Piperidine Ring

The piperidine ring offers numerous positions for modification to generate a library of analogues. Substituents can be introduced onto the nitrogen atom or the carbon atoms of the ring.

N-alkylation or N-acylation of a precursor piperidine derivative, where the nitrogen is secondary, allows for the introduction of various alkyl or acyl groups. These modifications can influence the compound's steric and electronic properties. researchgate.net

Furthermore, the carbon skeleton of the piperidine ring can be modified. For instance, using substituted piperidines such as 2-methylpiperidine, 3-hydroxypiperidine, or 4-phenylpiperidine (B165713) in the initial synthetic steps will yield analogues with different substitution patterns on the heterocyclic ring. nih.gov The introduction of hydroxyl groups, for example, has been shown to increase the inhibitory effect of some piperidine derivatives on certain enzymes. nih.gov The synthesis of spiro-cyclic piperidines is another approach to create more rigid and three-dimensionally complex structures. nih.gov

Below is a table summarizing various modifications of the piperidine ring and the resulting analogues.

Modification Strategy Starting Material Reagents/Conditions Resulting Analogue Substructure
N-AlkylationSecondary Piperidine DerivativeAlkyl halide, BaseN-Alkyl Piperidine
N-AcylationSecondary Piperidine DerivativeAcyl chloride, BaseN-Acyl Piperidine
Ring SubstitutionSubstituted Piperidine (e.g., 4-hydroxypiperidine)Standard alkylation conditions4-Hydroxy-1-(4-(2-hydroxyethyl)benzyl)piperidine
SpirocyclizationPiperidin-4-one1,3-dipolar cycloadditionSpirooxindolopyrrolidine-embedded piperidinone

Functionalization of the Phenyl Moiety

The phenyl ring is another key area for structural modification. The introduction of various substituents on the aromatic ring can significantly impact the molecule's properties. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation and alkylation, can be employed on a suitable precursor before coupling with the piperidine moiety. researchgate.net

For instance, nitration of 2-phenylethanol followed by reduction of the nitro group to an amine provides a handle for further functionalization, such as diazotization or acylation. Halogenated analogues can serve as precursors for cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions) to introduce a wide array of aryl, alkyl, or amino groups.

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto the phenyl ring, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. researchgate.net For example, meta-C-H arylation of phenylethyl alcohol derivatives has been reported using a removable directing group. researchgate.net

The following table outlines several strategies for functionalizing the phenyl moiety.

Functionalization Strategy Precursor Reagents/Conditions Resulting Phenyl Moiety
Nitration2-PhenylethanolHNO₃, H₂SO₄Nitrophenylethanol
Halogenation2-PhenylethanolBr₂, FeBr₃Bromophenylethanol
Friedel-Crafts Acylation2-PhenylethanolAcyl chloride, AlCl₃Acetylphenylethanol
C-H Arylation2-Phenylethanol derivativePd catalyst, Aryl halideAryl-substituted phenylethanol

Alterations to the Ethanol Side Chain

Modifications to the ethanol side chain can also lead to the generation of novel analogues. The hydroxyl group can be a key point for derivatization.

Esterification or etherification of the hydroxyl group can be readily achieved using standard procedures. For example, reaction with an acyl chloride or an alkyl halide in the presence of a base will yield the corresponding ester or ether. These modifications can alter the polarity and hydrogen-bonding capabilities of the molecule.

The length of the alkyl chain can also be varied. Instead of an ethanol side chain, analogues with propanol (B110389) or butanol functionalities can be synthesized by starting with the appropriate 3-phenylpropanol or 4-phenylbutanol derivatives.

Oxidation of the primary alcohol to an aldehyde or a carboxylic acid introduces new functional groups that can participate in a variety of subsequent chemical transformations, further expanding the diversity of the synthesized analogues.

Recent Advancements in Synthetic Efficiency and Scalability for this compound Derivatives

One area of progress is the use of one-pot multi-component reactions. These reactions allow for the construction of complex molecules like piperidine derivatives from simple starting materials in a single step, which is highly efficient. nih.gov For instance, a one-pot synthesis of highly substituted piperidines can be achieved through a cascade reaction involving an aldehyde, an amine, and an active methylene (B1212753) compound.

Catalysis plays a crucial role in modern synthetic chemistry, and the development of novel catalysts has improved the efficiency of many reactions used to synthesize piperidine derivatives. This includes advancements in hydrogenation catalysts for the reduction of pyridine (B92270) precursors to piperidines, as well as catalysts for C-H activation and cross-coupling reactions. nih.gov The use of organocatalysis is also gaining popularity as a green alternative to metal-based catalysts for the synthesis of chiral piperidines. nih.gov

Flow chemistry is another area that offers significant advantages for the scalability of chemical syntheses. By conducting reactions in a continuous flow reactor, it is possible to achieve better control over reaction parameters such as temperature and pressure, leading to higher yields and purity. This technology is particularly well-suited for large-scale production.

Finally, biocatalysis is emerging as a powerful and sustainable approach for the synthesis of piperidine derivatives. Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions, often in aqueous media. nih.gov The use of immobilized enzymes further enhances the scalability and reusability of the biocatalyst.

Analytical Methodologies for Characterization and Purity Assessment of 2 4 Piperidin 1 Ylmethylphenyl Ethanol

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) offers precise molecular weight and fragmentation data, confirming the elemental composition.

NMR spectroscopy is a cornerstone of organic compound characterization. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(4-Piperidin-1-ylmethylphenyl)ethanol is expected to show distinct signals corresponding to the protons of the piperidine (B6355638) ring, the phenyl ring, the benzylic methylene (B1212753) bridge, and the ethanol (B145695) side chain. Based on data from analogous structures like substituted phenylethanols and benzylpiperidines, the predicted chemical shifts are summarized in Table 1. rsc.org The aromatic protons on the para-substituted benzene ring are expected to appear as two distinct doublets. The methylene protons of the benzylic bridge and the ethanol group would likely appear as singlets or triplets, respectively, while the piperidine protons would present as a series of multiplets. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Phenyl (Ar-H)7.10 - 7.30Doublet (d)
Ethanol (-CH₂OH)3.80 - 3.90Triplet (t)
Benzylic (-CH₂-)3.40 - 3.50Singlet (s)
Ethanol (-CH₂Ar)2.80 - 2.90Triplet (t)
Piperidine (α to N)2.30 - 2.50Multiplet (m)
Piperidine (β, γ to N)1.40 - 1.60Multiplet (m)
Ethanol (-OH)Variable (e.g., 1.70-2.20)Singlet (s, broad)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Aromatic C (quaternary, C-CH₂)138.0 - 139.0
Aromatic C (quaternary, C-CH₂CH₂OH)135.0 - 136.0
Aromatic CH128.5 - 129.5
Benzylic (-CH₂-)63.0 - 64.0
Ethanol (-CH₂OH)62.5 - 63.5
Piperidine (α to N)54.0 - 55.0
Ethanol (-CH₂Ar)39.0 - 40.0
Piperidine (β to N)26.0 - 27.0
Piperidine (γ to N)24.0 - 25.0

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Mass Spectrometry (MS): For this compound (Molecular Formula: C₁₄H₂₁NO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern is critical for structural confirmation. A primary and highly probable fragmentation pathway involves the cleavage of the benzylic C-C bond, which is typically weak. This would result in the formation of a stable piperidinomethyl tropylium-like cation or a benzyl cation. Analysis of the mass spectra of related compounds like 1-phenylethanol shows characteristic fragments resulting from cleavage of side chains. researchgate.netscribd.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the molecule, serving as a definitive confirmation of its chemical formula.

Table 3: Predicted Mass Spectrometry Fragments for this compound

Fragment StructurePredicted m/zDescription
[C₁₄H₂₁NO]⁺219.16Molecular Ion [M]⁺
[C₁₂H₁₆N]⁺174.13Loss of -CH₂CH₂OH
[C₈H₈O]⁺120.06Cleavage at benzylic position
[C₆H₁₂N]⁺98.10Piperidinomethyl cation
[C₅H₁₀N]⁺84.08Piperidine ring fragment

Chromatographic Separation and Purity Determination Methods

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method would be most suitable for this compound due to its moderate polarity.

The method would typically employ a C18 stationary phase, which separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is used. The basic nature of the piperidine moiety necessitates the addition of an acid modifier, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase to ensure good peak shape by suppressing the ionization of the amine group. Detection is typically achieved using a UV detector, as the phenyl group provides strong chromophoric activity.

Table 4: Proposed HPLC Method Parameters for Purity Analysis

ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
GradientGradient elution (e.g., 10% B to 90% B over 20 minutes)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature30 °C

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself has a relatively high boiling point and may require derivatization for optimal GC analysis, the technique is highly effective for monitoring the presence of volatile starting materials, intermediates, or related side-products in the synthesis process.

For instance, GC could be used to analyze the purity of precursors such as 4-methylphenylethanol or to detect volatile byproducts. The analysis of related phenylethanol compounds by GC is well-established, often utilizing a capillary column with a non-polar or mid-polar stationary phase. rsc.org A flame ionization detector (FID) provides excellent sensitivity for hydrocarbon-based compounds, while a mass spectrometer (GC-MS) can be used for definitive identification of unknown peaks. researchgate.net

Table 5: Typical GC Conditions for Analysis of Volatile Related Compounds

ParameterCondition
ColumnCapillary column (e.g., DB-5, 30 m x 0.25 mm)
Carrier GasHelium or Nitrogen
Injector Temperature250 °C
Oven ProgramTemperature gradient (e.g., 50 °C to 280 °C at 10 °C/min)
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature280 °C

Structure Activity Relationship Sar Investigations of 2 4 Piperidin 1 Ylmethylphenyl Ethanol Analogues

Elucidation of Key Pharmacophoric Features within the 2-(4-Piperidin-1-ylmethylphenyl)ethanol Scaffold

A pharmacophore model for this class of compounds identifies the essential three-dimensional arrangement of functional groups required for biological interaction. For phenylpiperidine-containing ligands, several key features are consistently highlighted as crucial for activity. nih.govresearchgate.net The this compound scaffold inherently contains these critical features:

A Basic Nitrogen Atom: The nitrogen atom within the piperidine (B6355638) ring is typically protonated at physiological pH. This results in a positive charge, allowing it to form a crucial ionic bond or a strong hydrogen bond with an anionic amino acid residue (e.g., aspartic acid or glutamic acid) in the receptor binding pocket. This cationic center is a cornerstone of the pharmacophore for many piperidine-containing drugs, including opioids and sigma receptor ligands. acs.orgresearchgate.net

A Hydrophobic Aromatic Region: The central phenyl ring serves as a key hydrophobic region. This moiety can engage in van der Waals forces, hydrophobic interactions, or π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the target protein. nih.gov The relative orientation of this ring is critical for optimal binding. researchgate.net

A Hydrogen-Bonding Group: The hydroxyl group of the ethanol (B145695) side chain acts as both a hydrogen bond donor and acceptor. This feature can form specific, directional interactions with polar residues in the binding site, significantly enhancing binding affinity and contributing to selectivity.

Defined Spatial Relationships: The specific geometry of the scaffold—dictated by the methylene (B1212753) linker between the phenyl and piperidine rings and the ethyl linker of the ethanol side chain—determines the spatial orientation of these key features. This precise arrangement is necessary to match the complementary topography of the receptor's active site.

Pharmacophore models for related structures, such as fentanyl derivatives, confirm the importance of hydrophobic regions, a positive ionizable center, and hydrogen bond acceptor sites for potent activity. nih.gov

Impact of Piperidine Ring Substitutions on In Vitro Biological Activity

Modifications to the piperidine ring can profoundly influence a compound's biological profile by altering its steric bulk, conformation, and basicity. SAR studies on related N-arylalkylpiperidines have shown that even minor changes, such as the addition of a methyl group, can lead to major shifts in receptor affinity and selectivity. acs.org

Key findings from studies on analogous structures include:

Position of Substitution: The location of the substituent is critical. For a series of N-[ω-(6-methoxynaphthalen-1-yl)alkyl]piperidine derivatives targeting the σ1 receptor, a methyl group at the 4-position produced the most potent ligand, while substitution at the 3-position was also well-tolerated. acs.org

Steric Effects: The size and number of substituents matter. In the same series, a 3,3-dimethyl substitution pattern resulted in the most selective ligand for the σ1 receptor over the σ2 receptor. acs.org This suggests that the additional steric bulk can be exploited to achieve selectivity by preventing binding to a more sterically hindered site in one receptor subtype versus another.

Introduction of Polar Groups: Adding a hydroxyl group to the piperidine ring has been shown to increase the inhibitory effect of certain 4-phenylpiperidine (B165713) derivatives against monoamine oxidase (MAO), indicating that new hydrogen bonding interactions can be introduced to enhance potency. nih.govacs.org

The following table summarizes the impact of piperidine ring substitutions on the σ1 receptor affinity for a series of N-(naphthalen-1-ylpropyl)piperidine analogues.

CompoundPiperidine Substitution Patternσ1 Receptor Affinity (Ki, nM)Selectivity (σ1 vs σ2)
ReferenceUnsubstituted1.20138-fold
Analogue 12-Methyl0.66326-fold
Analogue 23-Methyl0.24298-fold
Analogue 34-Methyl0.03597-fold
Analogue 43,3-Dimethyl0.35680-fold

Data adapted from studies on N-(naphthalen-1-ylpropyl)piperidine derivatives, which share key structural elements with the subject scaffold. acs.org

Influence of Phenyl Ring Modifications and Substitution Patterns on In Vitro Biological Activity

The central phenyl ring is a primary site for modification to tune electronic properties, lipophilicity, and steric interactions. The substitution pattern on this ring dictates how the molecule is presented to the binding site.

SAR studies across various classes of phenylpiperidine compounds have established several general principles:

Positional Isomerism: The location of substituents on the phenyl ring is crucial. For many receptor systems, para-substitution is preferred over meta- or ortho-positions. nih.govacs.org Ortho-substitution can introduce steric hindrance that clashes with the receptor surface, leading to a significant loss of activity. acs.org

Electronic Effects: The electronic nature of the substituents can modulate activity. The introduction of electron-withdrawing groups (e.g., halogens, CF₃) or electron-donating groups (e.g., methoxy) can alter the electron density of the ring and its ability to participate in π-π or cation-π interactions. Studies on some series have shown a preference for electron-rich aromatics, while others benefit from electron-withdrawing groups, indicating target-specific requirements. acs.orgdndi.org

Lipophilicity and Size: Increasing the lipophilicity of the aromatic moiety, for instance by replacing the phenyl ring with a larger naphthyl group, can sometimes improve activity by enhancing hydrophobic contacts with the receptor. acs.org However, excessive lipophilicity can be detrimental. Replacing the phenyl ring with non-aromatic or heterocyclic rings often leads to a loss of potency, highlighting the importance of the aromatic system for many targets. acs.org

The table below illustrates the effect of phenyl ring substitutions on the inhibitory activity of 1,3,4-thiadiazole (B1197879) sulfonamide analogues against the enzyme FabX.

Compound AnaloguePhenyl Ring SubstitutionEffect on In Vitro Activity
Ortho-substituted2-BrDecreased activity (likely steric clash)
Meta-substituted3-BrSignificantly enhanced activity
Para-substituted4-BrEnhanced activity
Electron-withdrawing3-CF3Significantly enhanced activity
Ring ReplacementNaphthalen-2-ylImproved activity (enhanced lipophilic contact)
Ring ReplacementCyclohexylDetrimental to potency

Data generalized from SAR studies on FabX inhibitors containing a terminal phenyl ring. acs.org

Role of the Ethanol Side Chain in Ligand-Target Interactions

The ethanol side chain (-CH₂CH₂OH) is a critical determinant of binding affinity due to its length and terminal hydroxyl group. This functional group can participate in highly specific and directional hydrogen bonds with amino acid residues in a protein's binding pocket, such as serine, threonine, or tyrosine.

The importance of such a hydroxyl group is powerfully demonstrated in the SAR of ohmefentanyl, a potent opioid analgesic that contains a 2-hydroxy-2-phenylethyl group attached to the piperidine nitrogen. nih.gov Although the structure differs, the principle is directly applicable. The presence and stereochemistry of the hydroxyl group in ohmefentanyl are paramount for its extraordinary potency, suggesting it forms a key interaction that anchors the ligand in the active site of the µ-opioid receptor.

Furthermore, alcohols like ethanol are known to modulate the function of various ligand-gated ion channels, often by interacting with specific cavities within the transmembrane domains of these proteins. nih.gov This indicates that the ethanol moiety can engage directly with pockets that are sensitive to alcohol binding, potentially allosterically modulating receptor function. The two-carbon linker provides optimal spacing and flexibility for the hydroxyl group to orient itself effectively for these interactions, a feature that would be lost with a shorter (methanol) or longer (propanol) chain.

Conformational Preferences and Stereochemical Effects on SAR of this compound Analogues

The three-dimensional structure of a ligand is fundamental to its biological activity. For flexible molecules like this compound analogues, conformational preferences and stereochemistry can have dramatic effects.

Stereochemical Effects: The introduction of chiral centers can lead to stereoisomers (enantiomers or diastereomers) with vastly different biological activities. This stereoselectivity is a hallmark of specific ligand-receptor interactions. The SAR of ohmefentanyl isomers provides a striking example: eight stereoisomers were synthesized, and their analgesic potencies varied by more than 10,000-fold. The most potent isomer, (+)-cis-(3R,4S,2'S), was 13,100 times more potent than morphine, while its antipode was one of the least potent compounds in the series. nih.gov This demonstrates that a precise 3D arrangement of the piperidine ring substituents and the hydroxyl-bearing side chain is absolutely essential for optimal interaction with the µ-opioid receptor.

The following table presents the analgesic activity and µ-opioid receptor affinity for different stereoisomers of ohmefentanyl, highlighting the profound impact of stereochemistry.

IsomerConfiguration (Piperidine C3, C4; Side-chain C2')Analgesic Potency (ED50, mg/kg)Relative Potency (vs. Morphine)
1b(3R, 4S, 2'S)0.0010613,100x
1a(3R, 4S, 2'R)0.004652,990x
1d (antipode of 1b)(3S, 4R, 2'R)11.31.2x
1c (antipode of 1a)(3S, 4R, 2'S)14.11.0x

Data from stereoisomers of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (ohmefentanyl). nih.gov

Mechanistic and Biological Target Research of 2 4 Piperidin 1 Ylmethylphenyl Ethanol in Vitro Studies

In Vitro Receptor Binding Affinity Studies

No publicly available data from in vitro receptor binding studies for 2-(4-Piperidin-1-ylmethylphenyl)ethanol could be located.

Radioligand Binding Assays (Competition, Saturation, Kinetic)

Information regarding competition, saturation, or kinetic radioligand binding assays for this compound is not available in the scientific literature. Therefore, key parameters such as the inhibition constant (Ki), dissociation constant (Kd), or association/dissociation rates have not been determined or published for this compound.

Ligand-Receptor Interaction Profiling with Relevant In Vitro Targets

There are no published studies profiling the interaction of this compound with any relevant in vitro targets. This includes a lack of data on its binding affinity for G-Protein Coupled Receptors, Tyrosine Kinase Receptors, Opioid Receptors, or Histamine Receptors.

In Vitro Enzyme Inhibition Assays

No data from in vitro enzyme inhibition assays for this compound are present in the accessible scientific literature.

Assessment of Enzyme-Target Interaction and Inhibition Kinetics

Details concerning the interaction of this compound with any enzyme target, including its inhibition kinetics (e.g., IC50 values, mechanism of inhibition), have not been documented in published research.

Specific Enzyme Class Targeting

There is no available research on the inhibitory activity of this compound against specific enzyme classes such as Acetylcholinesterase, SHP2 Protein, Alcohol Dehydrogenase, or Glycosidases.

Cellular Pathway Modulation Studies (In Vitro)

No in vitro studies investigating the modulation of any cellular pathways by this compound have been published. Research into its effects on intracellular signaling cascades or other cellular functions is currently absent from the scientific record.

Investigation of Intracellular Signaling Cascades

There is no available research detailing the effects of this compound on any intracellular signaling cascades. Scientific inquiry into how this compound might influence pathways such as MAPK/ERK, PI3K/Akt, JAK/STAT, or others has not been documented in published literature.

Modulation of Cellular Processes in Relevant Cell Lines (In Vitro)

Scientific literature lacks any data on the in vitro effects of this compound on fundamental cellular processes. There are no published studies examining its potential to modulate:

Cell proliferation: The effect of this compound on the growth and division of any cell line has not been reported.

Apoptosis: There is no information on whether this compound can induce or inhibit programmed cell death.

Invasion: The potential for this compound to affect the ability of cells to invade surrounding tissues is uninvestigated.

Migration: There are no studies on the impact of this compound on the movement of cells.

Investigation of Protein-Protein Interactions in Vitro

No in vitro studies have been published that investigate the potential of this compound to modulate protein-protein interactions. Research using techniques such as co-immunoprecipitation, yeast two-hybrid screens, or surface plasmon resonance to identify protein binding partners or disruptive effects of this compound is not available.

Identification of Novel Biological Targets through In Vitro Screening Approaches

There is no evidence in the scientific literature of this compound being subjected to in vitro screening assays to identify novel biological targets. This includes a lack of data from high-throughput screening, kinase profiling, or other target identification methodologies.

Comparative In Vitro Biological Profiling of this compound with Related Scaffolds

A comparative in vitro biological profiling of this compound against structurally related compounds has not been reported in any published research. Consequently, there is no data to establish structure-activity relationships or to compare its biological effects with other molecules containing a piperidine (B6355638) or phenylethanol moiety.

Computational Chemistry and Molecular Modeling Studies of 2 4 Piperidin 1 Ylmethylphenyl Ethanol

Molecular Docking and Ligand-Target Complex Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. impactfactor.org This technique is crucial for understanding the binding mode and estimating the interaction strength between a ligand and its target protein. For a compound like 2-(4-Piperidin-1-ylmethylphenyl)ethanol, docking studies can elucidate potential binding poses within the active site of a target receptor.

The process involves preparing the 3D structures of both the ligand and the receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding pocket. These poses are then scored based on a function that estimates the binding free energy. The results help identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

In studies involving piperidine-based ligands, molecular docking has been successfully used to predict interactions with various targets, including enzymes and receptors. For example, docking of piperidine (B6355638) derivatives into the active site of the COVID-19 main protease has been performed to identify potential inhibitors. researchgate.netnih.gov Analysis of the resulting complexes often reveals critical amino acid residues that are essential for binding. A ligand-target complex analysis for this compound would similarly aim to identify these crucial interactions, guiding further optimization of the molecule's structure to enhance binding affinity and selectivity.

Table 1: Hypothetical Molecular Docking Results for a Piperidine Derivative

Target Protein Docking Score (kcal/mol) Key Interacting Residues Type of Interaction
Enzyme A -8.5 TYR 82, ASP 129 Hydrogen Bond, Pi-Pi Stacking
Receptor B -7.9 PHE 210, LEU 214 Hydrophobic Interaction

Pharmacophore Modeling and Virtual Screening for Novel Analogues

Pharmacophore modeling is a powerful technique in drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govresearchgate.net A pharmacophore model represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

This approach can be either ligand-based or structure-based. In a ligand-based approach, a pharmacophore model is generated by aligning a set of known active molecules and extracting their common chemical features. nih.govmdpi.com For a compound series including this compound, a pharmacophore model could be developed based on analogues with known activity. This model would define the spatial arrangement of features critical for biological function.

Once a statistically validated pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for novel compounds that match the pharmacophoric features. researchgate.netmdpi.com This process allows for the rapid identification of potential new hits with diverse chemical scaffolds but similar biological activity, saving significant time and resources compared to traditional high-throughput screening. u-strasbg.fr

Table 2: Example of a Pharmacophore Model (Hypothetical)

Pharmacophore Feature Spatial Coordinates (Å) Radius (Å)
Aromatic Ring (AR) (2.1, 5.4, -1.0) 1.5
Hydrogen Bond Acceptor (HBA) (4.5, 3.2, 0.5) 1.2
Hydrophobic Center (HY) (-1.8, 6.0, -2.3) 1.8

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The goal is to develop predictive models that can estimate the activity of novel or untested compounds.

QSAR studies on piperidine derivatives, such as 3-(4-benzylpiperidin-1-yl)propylamine congeners, have utilized various physicochemical descriptors. nih.gov These descriptors quantify different aspects of the molecular structure, including:

Hydrophobicity: Parameters like π (pi) describe the lipophilicity of substituents.

Electronic Properties: Hammett sigma (σ) constants represent the electron-donating or electron-withdrawing nature of substituents.

Steric Properties: Molar refractivity and STERIMOL values are used to describe the size and shape of different groups. nih.gov

3D-QSAR techniques, such as Molecular Shape Analysis (MSA) and Molecular Field Analysis (MFA), go a step further by considering the three-dimensional fields surrounding the molecules. nih.gov These models can provide valuable insights into how changes in molecular shape, charge distribution, and potential fields affect biological activity. For instance, a QSAR model might reveal that increased lipophilicity and the presence of electron-donating groups on the phenyl ring are favorable for the binding affinity of a particular series of compounds. nih.gov Such predictive models are instrumental in guiding the synthesis of new analogues with potentially improved activity.

Table 3: Key Descriptors in a Hypothetical QSAR Model

Descriptor Definition Contribution to Activity
logP Logarithm of the octanol-water partition coefficient Positive
MR (Molar Refractivity) A measure of molecular volume and polarizability Negative
RNCG (Relative Negative Charge) Partial charge on a specific atom/group Positive

Advanced Theoretical Calculations (e.g., Density Functional Theory (DFT), Conformational Analysis)

Advanced theoretical calculations provide a deeper understanding of the intrinsic properties of a molecule at the electronic level. Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govmdpi.comespublisher.com For this compound, DFT calculations can be used to optimize its 3D geometry, calculate its vibrational frequencies, and determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govresearchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Conformational analysis is another critical aspect, especially for a flexible molecule containing a piperidine ring. The piperidine ring typically adopts a chair conformation to minimize steric strain. semanticscholar.org However, the presence and orientation of substituents can influence the conformational equilibrium. nih.gov Computational methods, including molecular mechanics and DFT, can be used to calculate the relative energies of different conformers (e.g., chair with axial vs. equatorial substituents). nih.gov These studies are essential because the biological activity of a molecule is often dependent on it adopting a specific low-energy conformation to fit into the receptor's binding site.

Table 4: Calculated Relative Energies of Piperidine Conformers

Conformer Method Basis Set Relative Energy (kcal/mol)
Chair (Equatorial Substituent) DFT (B3LYP) 6-31G(d) 0.00
Chair (Axial Substituent) DFT (B3LYP) 6-31G(d) +2.50
Boat DFT (B3LYP) 6-31G(d) +5.80

Molecular Dynamics Simulations for Dynamic Binding Site Interactions

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations solve Newton's equations of motion for all atoms in the system, allowing for the observation of molecular motions and conformational changes. ucdavis.eduresearchgate.net

For the complex of this compound with its target, an MD simulation can be used to assess the stability of the docked pose. By simulating the complex in a solvent environment (typically water) over nanoseconds or microseconds, researchers can monitor the ligand's behavior in the binding site. mdpi.comresearchgate.net Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand's position and the protein's structure.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds over time.

These simulations can reveal important dynamic interactions, conformational changes in the protein upon ligand binding, and the role of water molecules in mediating interactions. This detailed dynamic information is invaluable for validating docking poses and understanding the energetic contributions to binding affinity.

Table 5: Analysis from a Hypothetical MD Simulation

Simulation Time (ns) Ligand RMSD (Å) Protein Backbone RMSD (Å) Number of Ligand-Protein H-Bonds
0 0.0 0.0 3
10 1.2 1.5 2-4
20 1.4 1.6 3-4
30 1.3 1.5 3
40 1.5 1.7 2-3

Future Research Directions and Translational Potential Non Clinical

Design Principles for Next-Generation Analogues of 2-(4-Piperidin-1-ylmethylphenyl)ethanol

The development of next-generation analogues of this compound will be guided by established medicinal chemistry principles to enhance potency, selectivity, and pharmacokinetic properties. Key strategies will likely involve systematic modifications of its core structural components.

Structure-Activity Relationship (SAR) Studies: A primary focus will be on elucidating the structure-activity relationships of the phenylethanolamine and piperidine (B6355638) moieties. For the phenylethanolamine portion, modifications to the phenyl ring, such as the introduction of various substituents (e.g., halogens, alkyl, or hydroxyl groups), can significantly influence receptor affinity and selectivity. nih.govnih.gov The stereochemistry of the hydroxyl group on the ethanolamine (B43304) side chain is also a critical determinant of biological activity and will be a key point of investigation. wikipedia.org

Scaffold Hopping and Bioisosteric Replacement: To explore novel chemical space and improve drug-like properties, scaffold hopping and bioisosteric replacement strategies will be employed. nih.govbhsai.org The piperidine ring, for instance, could be replaced with other saturated heterocycles like pyrrolidine, morpholine, or azepane to modulate basicity, lipophilicity, and receptor interactions. Similarly, the phenyl ring could be substituted with various heteroaromatic systems.

Conformational Restriction: Introducing conformational constraints can lead to increased potency and selectivity by locking the molecule in a bioactive conformation. This can be achieved through the formation of cyclic structures or the introduction of rigid linkers between the phenyl and piperidine rings.

Modification Strategy Rationale Potential Impact
Phenyl Ring SubstitutionModulate electronic and steric propertiesEnhanced receptor affinity and selectivity
Hydroxyl Group StereochemistryOptimize interactions with chiral binding pocketsIncreased potency and stereoselectivity
Piperidine Ring BioisosteresAlter pKa, lipophilicity, and hydrogen bondingImproved pharmacokinetic profile
Conformational RestrictionReduce conformational flexibilityIncreased potency and selectivity

Exploration of Novel Synthetic Methodologies for Enhanced Diversity

The synthesis of a diverse library of this compound analogues will necessitate the exploration of modern and efficient synthetic methodologies.

Diversity-Oriented Synthesis (DOS): DOS strategies will be instrumental in generating a wide range of structurally diverse molecules from a common starting material. nih.gov This approach focuses on creating complexity and exploring novel chemical scaffolds, which is crucial for identifying new biological activities.

Combinatorial Chemistry: Solution-phase combinatorial synthesis can be employed to rapidly generate large libraries of analogues by systematically varying the building blocks corresponding to the phenylethanolamine and piperidine moieties. nih.gov

Modern Catalytic Methods: The use of advanced catalytic methods, such as copper-catalyzed intramolecular C-H amination, can provide efficient and stereoselective routes to piperidine and related heterocyclic cores. acs.org Asymmetric hydrogenation and other stereoselective reactions will be critical for the synthesis of enantiomerically pure analogues, which is often essential for potent and selective biological activity. researchgate.net

Advancements in High-Throughput In Vitro Screening Technologies

Identifying the biological targets and characterizing the pharmacological profile of this compound and its analogues will rely on advanced high-throughput screening (HTS) technologies. Given its structural resemblance to known G protein-coupled receptor (GPCR) ligands, assays targeting this receptor superfamily will be of particular importance. nih.govnih.gov

Cell-Based Assays: A variety of cell-based HTS assays can be utilized to screen for activity at GPCRs. These assays typically measure changes in second messenger levels, such as cyclic AMP (cAMP) or intracellular calcium, upon receptor activation or inhibition. acs.org Reporter gene assays, where receptor activation leads to the expression of a reporter protein, are also widely used.

Label-Free Detection Technologies: Label-free technologies, such as surface plasmon resonance (SPR) and affinity mass spectrometry, offer the advantage of detecting ligand-receptor interactions without the need for labeled probes. rsc.org These methods can provide valuable information on binding kinetics and affinity.

Fluorescence Polarization (FP): FP-based assays are a powerful tool for studying molecular interactions in a high-throughput format. nih.govbmglabtech.commoleculardevices.commdpi.combpsbioscience.com This technique can be used to develop competitive binding assays to identify compounds that displace a fluorescently labeled ligand from a target receptor.

Screening Technology Principle Application
Cell-Based Second Messenger AssaysMeasures changes in intracellular signaling moleculesGPCR agonist/antagonist screening
Surface Plasmon Resonance (SPR)Detects changes in refractive index upon bindingReal-time kinetics of ligand-receptor interactions
Fluorescence Polarization (FP)Measures changes in the polarization of fluorescent light upon bindingCompetitive binding assays

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and will play a pivotal role in the design and optimization of this compound analogues. nih.govnih.gov

In Silico Screening and Predictive Modeling: ML models can be trained on large datasets of known active and inactive compounds to predict the biological activity of novel analogues. researchgate.net This allows for the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest probability of success. Predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties are also crucial for early-stage drug candidate selection.

Generative Models for De Novo Design: Generative adversarial networks (GANs) and other generative models can be used to design novel molecules with desired properties from scratch. mdpi.comnih.goveudoxuspress.comnih.govresearchgate.net These models can learn the underlying patterns in chemical space and generate new scaffolds that are structurally distinct from known ligands but retain the desired pharmacological activity. Reinforcement learning can be applied to fine-tune the generative process for specific design goals, such as scaffold hopping. chemrxiv.org

Potential Applications of this compound as Chemical Probes in Biological Research

Beyond its potential as a therapeutic agent, this compound and its derivatives can be developed into valuable chemical probes to investigate biological systems.

Probes for Orphan Receptors: A significant number of GPCRs are classified as "orphan receptors" because their endogenous ligands are unknown. nih.govfrontiersin.orgresearchgate.net Screening this compound and its analogues against a panel of orphan GPCRs could lead to the discovery of novel ligands for these understudied targets. nih.gov Such probes would be invaluable for elucidating the physiological roles of these receptors and validating them as potential drug targets.

Development of Labeled Probes: The core scaffold of this compound can be functionalized with reporter groups, such as fluorescent dyes or affinity tags, to create labeled probes. uni-bonn.de These probes can be used in a variety of applications, including fluorescence microscopy to visualize receptor localization and trafficking, and in affinity chromatography to isolate and identify binding partners.

Photoaffinity Labeling: The incorporation of a photoreactive group into the structure of an active analogue would create a photoaffinity label. Upon binding to its target, this probe can be irreversibly cross-linked by UV irradiation, enabling the identification and characterization of the binding site.

Q & A

Q. What are the key synthetic routes for 2-(4-Piperidin-1-ylmethylphenyl)ethanol, and how do reaction conditions influence product purity?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, alkylation of piperidine derivatives with halogenated aryl precursors (e.g., 4-(bromomethyl)phenyl ethanol) in the presence of a base like sodium hydride in dimethylformamide (DMF) yields the target compound . Reductive amination using sodium cyanoborohydride or lithium aluminum hydride (LiAlH4) in anhydrous ether can also be employed for secondary amine formation . Reaction temperature (optimized at 60–80°C) and solvent polarity significantly affect yield and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product from by-products like unreacted intermediates or over-alkylated species .

Q. How is the structural integrity of this compound validated?

Methodological Answer: Structural confirmation requires multi-technique analysis:

  • NMR Spectroscopy : <sup>1</sup>H NMR should show distinct signals for the piperidine methylene protons (δ 2.5–3.0 ppm), aromatic protons (δ 7.2–7.5 ppm), and the ethanol hydroxyl group (δ 1.2–1.5 ppm, exchangeable). <sup>13</sup>C NMR confirms the quaternary carbon adjacent to the piperidine ring .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 250.1912 for C14H21NO) .
  • Infrared (IR) Spectroscopy : Peaks at ~3300 cm<sup>−1</sup> (O-H stretch) and ~1100 cm<sup>−1</sup> (C-N stretch) further validate functional groups .

Advanced Research Questions

Q. How can researchers address low yields in the alkylation step during synthesis?

Methodological Answer: Low yields often stem from steric hindrance at the piperidine nitrogen or competing side reactions. Strategies include:

  • Optimizing Base-Solvent Systems : Use polar aprotic solvents (e.g., DMF or acetonitrile) with strong bases like NaH to enhance nucleophilicity .
  • Protecting Group Chemistry : Temporarily protecting the ethanol hydroxyl group with tert-butyldimethylsilyl (TBS) ethers prevents unwanted oxidation during alkylation .
  • Catalytic Approaches : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .
    Controlled reaction monitoring via thin-layer chromatography (TLC) or in-situ IR helps terminate reactions at optimal conversion points.

Q. What strategies mitigate data contradictions in biological activity studies (e.g., cytotoxicity vs. receptor binding)?

Methodological Answer: Contradictions arise from assay-specific variables. For example:

  • Cytotoxicity vs. Target Specificity : Use orthogonal assays: MTT for cytotoxicity (IC50 > 100 µM) and radioligand binding for receptor affinity (Ki < 10 nM). highlights compound-dependent selectivity, where piperidine-ethanol derivatives show low cytotoxicity but high σ-receptor binding .
  • Solvent Artifacts : DMSO (>0.1% v/v) may inhibit certain enzymes; use water-soluble prodrugs or alternate solvents (e.g., ethanol) .
  • Metabolic Stability : Liver microsome assays (e.g., human CYP450 isoforms) differentiate intrinsic activity from metabolic interference .

Q. How can computational modeling guide the optimization of piperidine ring functionalization?

Methodological Answer: Density functional theory (DFT) and molecular docking predict regioselectivity and binding modes:

  • DFT Calculations : Assess energy barriers for substituent addition at C-4 vs. C-3 positions of the piperidine ring. Electron-withdrawing groups (e.g., sulfonyl) at C-4 enhance stability by reducing ring puckering strain .
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., dopamine D2 receptors). For example, this compound’s ethanol moiety forms hydrogen bonds with Ser-194, while the aryl group engages in π-π stacking with Phe-110 .
  • MD Simulations : Molecular dynamics (GROMACS) evaluate conformational flexibility under physiological conditions, guiding rigidification strategies (e.g., cyclopropane analogs) .

Experimental Design & Data Analysis

Q. What experimental controls are critical in assessing the compound’s metabolic stability?

Methodological Answer:

  • Positive/Negative Controls : Use verapamil (high CYP3A4 metabolism) and atenolol (low metabolism) as benchmarks .
  • Matrix Blanks : Incubate liver microsomes without NADPH to distinguish enzymatic vs. non-enzymatic degradation .
  • Internal Standards : Deuterated analogs (e.g., d3-2-(4-Piperidin-1-ylmethylphenyl)ethanol) correct for extraction efficiency and ion suppression in LC-MS/MS .

Q. How to resolve spectral overlaps in <sup>1</sup>H NMR for closely related analogs?

Methodological Answer:

  • 2D NMR Techniques : HSQC and COSY differentiate overlapping methylene protons in the piperidine and ethanol groups .
  • Variable Temperature NMR : Heating to 50°C sharpens broad peaks caused by conformational exchange .
  • Isotopic Labeling : Synthesize <sup>13</sup>C-labeled analogs to track specific carbons in crowded spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.